2,3-Difluoro-4-methylbenzylamine
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Overview
Description
2,3-Difluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzylamine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 2,3-difluorotoluene, which undergoes a reaction with ammonia or an amine source under specific conditions to introduce the amine group at the benzylic position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used to replace fluorine atoms
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted benzylamines with different functional groups
Scientific Research Applications
2,3-Difluoro-4-methylbenzylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methylbenzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzylamine: Lacks the methyl group at the 4 position.
4-Methylbenzylamine: Lacks the fluorine atoms at the 2 and 3 positions.
2,3-Difluoro-4-methylphenylamine: Similar structure but with different substitution patterns
Uniqueness
2,3-Difluoro-4-methylbenzylamine is unique due to the combination of fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
(2,3-difluoro-4-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZMUKPFBBPKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378910 |
Source
|
Record name | 2,3-Difluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-41-1 |
Source
|
Record name | 2,3-Difluoro-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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